molecular formula C22H18N6O B2564513 N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902909-27-7

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2564513
CAS No.: 902909-27-7
M. Wt: 382.427
InChI Key: DFVHAYYMPBWQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with pyridin-3-yl at position 2 and a 4-methoxyphenylmethyl group at position 3.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-10-8-15(9-11-17)13-24-22-25-19-7-3-2-6-18(19)21-26-20(27-28(21)22)16-5-4-12-23-14-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVHAYYMPBWQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various aryl amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit the growth of bacteria and viruses by interfering with their metabolic processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

The triazoloquinazoline core distinguishes the target compound from analogs with triazolopyrimidine or triazolopyridine backbones:

  • Compound 17 (): Contains a triazolo[1,5-a]pyrimidine core with pyridin-3-yl and 4-methoxyphenethylamine substituents.
  • CGS15943 (): A triazolo[1,5-c]quinazolin-5-amine with 9-chloro and 2-furyl substituents. Its non-selective adenosine receptor antagonism highlights the role of electron-withdrawing groups (e.g., Cl) in receptor interactions .

Substituent Modifications

Substituents on the triazoloquinazoline core significantly influence physicochemical and biological properties:

  • N-(4-Methoxyphenyl)-N-pyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-7-ylamine (11a) (): Features a 4-methoxyphenyl group but lacks the pyridinyl moiety. Its melting point (240–242°C) and molecular weight (293.10 g/mol) suggest higher crystallinity but lower complexity than the target compound .
  • SCH442416 (): A triazolopyrimidine with 4-methoxyphenylpropyl and furyl groups. The extended alkyl chain may enhance lipophilicity, contrasting with the target compound’s benzylamine substituent .

Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Triazolo[1,5-c]quinazoline ~407* Not reported Pyridin-3-yl, 4-methoxyphenylmethyl
CGS15943 Triazolo[1,5-c]quinazoline 284.68 Not reported 9-Chloro, 2-furyl
Compound 11a () Triazolo[1,5-c]pyrimidine 293.10 240–242 4-Methoxyphenyl
SCH442416 Triazolo[1,5-c]pyrimidine ~438* Not reported 4-Methoxyphenylpropyl, furyl

*Calculated based on molecular formula.

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}
  • Molecular Weight : 296.35 g/mol
  • IUPAC Name : this compound

The presence of the triazole and quinazoline moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Triazole Ring : Utilizing appropriate precursors such as hydrazine derivatives.
  • Quinazoline Synthesis : This can involve cyclization reactions with pyridine derivatives.
  • Final Coupling : The final product is obtained through coupling reactions that introduce the methoxyphenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic activity against various cancer cell lines. In particular, it demonstrated IC50_{50} values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating a promising therapeutic window for further investigation .
Cell LineIC50_{50} (μM)
HepG26.29
HCT-1162.44

The proposed mechanism for the anticancer activity includes:

  • Intercalation with DNA : The compound may intercalate within the DNA structure, disrupting replication and transcription processes.
  • Inhibition of Topoisomerase II : Similar compounds have shown effectiveness in inhibiting Topoisomerase II, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antiviral Properties : Compounds with similar structures have shown promising results against viral infections by targeting viral enzymes .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to control groups treated with vehicle only.

Case Study 2: Inhibition of Enzymatic Activity

Research demonstrated that the compound effectively inhibited certain kinases involved in cancer progression. This inhibition was confirmed through enzyme assays where reduced phosphorylation levels were observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.